molecular formula C15H21FN6O2S B2583874 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine CAS No. 1021254-29-4

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

Cat. No.: B2583874
CAS No.: 1021254-29-4
M. Wt: 368.43
InChI Key: NEOHMZYEEHCZLX-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a piperazine ring with a propylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 3-fluorophenyl tetrazole.

    Alkylation of Piperazine: The piperazine ring is alkylated with a suitable alkylating agent, such as propylsulfonyl chloride, under basic conditions to introduce the propylsulfonyl group.

    Coupling Reaction: The final step involves coupling the 3-fluorophenyl tetrazole with the alkylated piperazine. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions:

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, potentially leading to the formation of N-oxides.

    Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the tetrazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions due to its unique structural features.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors.

    Pathways Involved: The compound might influence signaling pathways related to inflammation or neurotransmission, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorophenyl)-4-(propylsulfonyl)piperazine: Lacks the tetrazole ring, which may result in different biological activity.

    1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and binding properties.

Uniqueness

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the tetrazole and piperazine rings, along with the fluorophenyl and propylsulfonyl groups. This combination of functional groups provides a distinct profile in terms of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O2S/c1-2-10-25(23,24)21-8-6-20(7-9-21)12-15-17-18-19-22(15)14-5-3-4-13(16)11-14/h3-5,11H,2,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOHMZYEEHCZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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